[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid is a synthetic organic compound notable for its unique structural features, including a methoxyphenyl group attached to a pyrimidinone ring, which is further linked to an acetic acid moiety. This compound has garnered interest across various scientific disciplines, particularly in medicinal chemistry, due to its potential biological activities and applications.
This compound falls under the category of carboxylic acids, characterized by the presence of a carboxyl group (-COOH) that can donate hydrogen ions in the presence of bases. It is also classified as a pyrimidine derivative, which indicates its structural relationship to pyrimidine, a heterocyclic aromatic organic compound.
The synthesis of [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent selection, and purification methods (e.g., recrystallization or chromatography) to isolate the desired product effectively.
The molecular structure of [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid can be represented as follows:
This structure includes:
[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid can engage in various chemical reactions typical for carboxylic acids:
These reactions are generally facilitated by catalysts or specific conditions (e.g., heat or acidic environments) and are important for modifying the compound for various applications in medicinal chemistry and material science.
The mechanism of action for [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid primarily relates to its interaction with biological macromolecules:
Research into its biological interactions suggests potential applications in treating inflammatory diseases, microbial infections, and even cancer due to its structural attributes that allow it to interact with various biological targets.
Key chemical properties include:
Relevant data such as melting point and boiling point may vary based on purity and environmental conditions but are essential for practical applications .
[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid has several potential applications across different fields:
The synthesis of [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid (CAS 1710833-99-0) leverages innovative multi-step pathways that prioritize atom economy and regioselectivity. One advanced route involves the Raney nickel desulfurization of 2-thio-6-methyluracil precursors, derived from thiourea and ethyl acetoacetate under basic conditions [8]. This method yields 4-methyl-6-hydroxypyrimidine intermediates, which undergo subsequent C-1 alkylation with ethyl bromoacetate, followed by saponification to afford the target acetic acid derivative. Critical modifications include microwave-assisted cyclization to accelerate pyrimidine ring formation and reduce reaction times from hours to minutes [2].
An alternative pathway employs a telescoped multicomponent reaction (MCR) strategy, integrating 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid. This one-pot process proceeds via aroylmethylene intermediate formation, followed by acid-catalyzed cyclodehydration, achieving a 68% yield of the fused quinoline-pyrimidine scaffold [10]. The acetic acid moiety is introduced in situ through Meldrum’s acid decomposition, eliminating the need for post-synthetic functionalization.
Table 1: Key Multi-Step Synthetic Routes
Starting Materials | Key Steps | Critical Parameters | Yield |
---|---|---|---|
Thiourea, Ethyl acetoacetate | Raney Ni desulfurization, Alkylation | Catalyst activity, Temp control | 69–84% (intermediate) |
8-Hydroxyquinoline, Meldrum’s acid | MCR, Acid-catalyzed cyclization | Et₃N (base), AcOH reflux | 68% |
4-Amino-2,6-alkylpyrimidine-5-carbonitrile | Triethylorthoester condensation | Toluene reflux, AcOH catalyst | 47–57% |
Solvent-free and aqueous-phase methodologies significantly enhance the sustainability of synthesizing this pyrimidine acetic acid derivative. Knoevenagel condensations—critical for introducing the 4-methoxyphenyl group—have been optimized using "dry grind" techniques in mortar-pestle setups. This approach eliminates volatile organic solvents (VOCs) and achieves >99% yields for nitrobenzaldehyde substrates, outperforming traditional ethanol reflux (40–60% yield) and aqueous methods (40–70% yield) [6]. The mechanochemical activation facilitates efficient enolate formation and nucleophilic addition while reducing energy inputs.
Ternary deep eutectic solvents (TDES) serve as dual catalysts and green media for pyrimidine cyclizations. A ChCl:Urea:Oxalic acid (1:2:0.5) system enables one-pot, open-flask synthesis at ambient temperatures, achieving 92% conversion in 30 minutes [2]. TDES enhances electrophilicity at the C-4 position of pyrimidinones, promoting regioselective N-alkylation with bromoacetic acid. The solvent’s recyclability (5 cycles with <5% efficiency loss) and biodegradability align with green chemistry metrics, reducing E-factor values by 85% compared to DMF-mediated routes [2] [9].
Table 2: Environmental Impact Comparison of Synthetic Methods
Method | Solvent/Catalyst | Temperature (°C) | Reaction Time | PMIa | E-Factorb |
---|---|---|---|---|---|
Conventional Alkylation | DMF, K₂CO₃ | 80 | 12 h | 32 | 18.5 |
Dry Grind Condensation | Piperidine (catalytic) | 25 | 20 min | 1.2 | 0.8 |
TDES Cyclization | ChCl:Urea:Oxalic acid | 25 | 30 min | 1.0 | 0.5 |
a Process Mass Intensity (PMI) = Total mass used / Mass of product.b E-Factor = Mass of waste / Mass of product.
Regioselective N-1 alkylation of the pyrimidinone core remains a synthetic challenge due to competing O-alkylation. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enable selective N-alkylation in aqueous NaOH (10%), achieving 89% selectivity for the N-1 acetic acid derivative at 60°C [6] [8]. The mechanism involves in situ deprotonation of the pyrimidinone NH (pKa ~9.5), followed by interfacial reaction with alkyl halides.
For β-acylation, photoredox catalysis using tetrabutylammonium decatungstate (TBADT) under sunlight mediates radical addition to electron-deficient alkenes. This system activates the acetic acid moiety’s α-C–H bond, generating acyl radicals that undergo Michael addition with acrylates (78% yield) [7]. DES-embedded Pd nanocatalysts further facilitate Suzuki couplings for introducing 4-methoxyphenyl groups, achieving 95% regioselectivity for C-4 functionalization over C-2/C-6 positions [9]. The DES stabilizes Pd nanoparticles, suppressing agglomeration and enabling catalyst reuse.
Table 3: Catalytic Systems for Key Transformations
Reaction Type | Catalyst/System | Conditions | Selectivity/Yield | Key Advantage |
---|---|---|---|---|
N-1 Alkylation | TBAB (PTC) | 10% NaOH, 60°C | 89% regioselectivity | Suppresses O-alkylation |
β-Acylation | TBADT (photoredox) | Sunlight, 25°C | 78% yield | C–H activation specificity |
C-4 Arylation | Pd/DES | K₂CO₃, H₂O, 80°C | 95% regioselectivity | Recyclable (8 cycles) |
Although the target compound lacks chiral centers, stereoselective assembly of precursors impacts physicochemical properties. Microfluidic asymmetric aldol condensations—utilizing L-tert-leucine catalysts in aqueous ethanol—deliver enantiopure β-hydroxy intermediates (>98% ee) at sub-zero temperatures [3]. The confined laminar flow in microchannels enhances diastereomeric excess (anti/syn = 28:1) by minimizing racemization through precise residence time control (≤5 minutes) [3].
For fused derivatives, chiral DES composed of choline chloride and L-proline imposes stereocontrol during pyrano[2,3-d]pyrimidine annulations. The L-proline moiety acts as a chiral inducer, enabling face-selective Diels-Alder cycloadditions with dienophiles (e.g., maleimides), achieving 91% de [2] [4]. Computational studies confirm that H-bonding between DES components and the pyrimidine carbonyl oxygen locks conformation, favoring Re-face attack [4].
Table 4: Stereochemical Control Strategies
Synthetic Step | Chiral Controller | Conditions | Outcome | Application Scope |
---|---|---|---|---|
Aldol Condensation | L-tert-Leucine | Microfluidic, −10°C | 98% ee, anti/syn 28:1 | β-Hydroxy acid intermediates |
Pyrano-annulation | ChCl:L-Proline DES | 25°C, 6 h | 91% de | Fused pyrimidines |
β-Ketoacid Cyclization | Proline-derived auxiliaries | MeCN, 40°C | 85% ee | Tetrasubstituted furans |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: